N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazole and benzothiazole ring system, which makes it a versatile compound for various biological and chemical applications.
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is not fully understood. However, it has been suggested that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine in lab experiments include its versatility and potential applications in various fields. However, the limitations include the complex synthesis process, limited availability, and high cost.
Orientations Futures
There are several future directions for the research on N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine. Some of the potential areas of research include:
1. Further studies on the mechanism of action and the specific receptors that the compound interacts with in the body.
2. Development of new synthetic routes for the compound that are more efficient and cost-effective.
3. Investigation of the potential applications of the compound in the treatment of other diseases, such as diabetes and cardiovascular diseases.
4. Exploration of the potential use of the compound in materials science, such as the synthesis of new polymers and materials.
5. Investigation of the potential applications of the compound in agriculture, such as the development of new pesticides and herbicides.
In conclusion, N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a versatile compound that has potential applications in various fields. Its complex synthesis process and limited availability pose challenges for its use in lab experiments. However, further research on the compound's mechanism of action and potential applications may lead to the development of new drugs, materials, and agricultural products.
Méthodes De Synthèse
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction between 2-aminobenzothiazole and imidazole in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, at a specific temperature and pressure.
Applications De Recherche Scientifique
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and materials science. It is used as a starting material for the synthesis of other compounds that have potential applications in drug discovery and development.
Propriétés
Numéro CAS |
196204-79-2 |
---|---|
Nom du produit |
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine |
Formule moléculaire |
C10H10N4S |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C10H10N4S/c1-2-9-8(13-6-15-9)5-7(1)14-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H2,11,12,14) |
Clé InChI |
OTNPTZUTWWSCMJ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=CC3=C(C=C2)SC=N3 |
SMILES canonique |
C1CN=C(N1)NC2=CC3=C(C=C2)SC=N3 |
Synonymes |
5-Benzothiazolamine,N-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.